1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- is a heterocyclic compound that consists of a triazole ring system with an amino group attached to the carbon atom at position 3It is used as a starting material for the synthesis of pharmaceutical compounds, including antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .
Vorbereitungsmethoden
The synthesis of 1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- can be achieved through various synthetic routes. One common method involves the reaction of hydrazine hydrate with aminoguanidine bicarbonate and formic acid, followed by cyclization to form the triazole ring . Another method uses guanidine nitrate as a starting material, which reacts with acetic acid and oxalic acid, followed by refluxing to achieve cyclization . Industrial production methods often involve multi-step synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted triazoles and their derivatives.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- involves its interaction with molecular targets such as enzymes and receptors. In medicinal chemistry, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity . The compound’s triazole ring system allows it to form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- can be compared with other similar compounds such as:
3-Amino-1,2,4-triazole: This compound is also a triazole derivative with an amino group at position 3.
1,2,4-Triazole: A simpler triazole compound without the amino group.
The uniqueness of 1H-1,2,4-Triazol-3-amine, 4,5-dihydro-N,1,4-triphenyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
63549-51-9 |
---|---|
Molekularformel |
C20H18N4 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N,1,4-triphenyl-1,2,4-triazolidin-3-imine |
InChI |
InChI=1S/C20H18N4/c1-4-10-17(11-5-1)21-20-22-24(19-14-8-3-9-15-19)16-23(20)18-12-6-2-7-13-18/h1-15H,16H2,(H,21,22) |
InChI-Schlüssel |
PZJZKXQHZCCGQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(C(=NC2=CC=CC=C2)NN1C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.